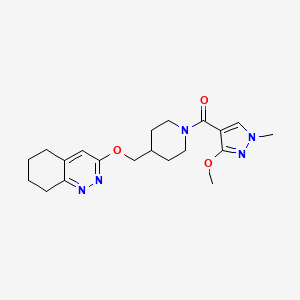
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring, a piperidine ring, and a tetrahydrocinnoline moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-1-methyl-1H-pyrazole and 5,6,7,8-tetrahydrocinnoline.
Step 1: The 3-methoxy-1-methyl-1H-pyrazole is first functionalized at the 4-position using a suitable electrophile to introduce a formyl group, forming 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: The piperidine ring is then introduced via a reductive amination reaction, where the aldehyde group reacts with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Step 3: The tetrahydrocinnoline moiety is attached through an ether linkage, typically using a Williamson ether synthesis. This involves the reaction of the hydroxyl group on the tetrahydrocinnoline with a suitable alkyl halide derivative of the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The methoxy group on the pyrazole ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of pyrazole and piperidine-containing molecules with biological targets. Its structural features could be useful in the design of enzyme inhibitors or receptor modulators.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may confer selectivity and potency against certain biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The exact mechanism of action would depend on the specific biological target. Generally, compounds with pyrazole and piperidine rings are known to interact with various enzymes and receptors. The methoxy group and the tetrahydrocinnoline moiety may enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(methyl)piperidin-1-yl)methanone: Lacks the tetrahydrocinnoline moiety, which may reduce its biological activity.
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenyl)piperidin-1-yl)methanone: Contains a phenyl group instead of the tetrahydrocinnoline, which may alter its binding properties and biological effects.
Uniqueness
The presence of the tetrahydrocinnoline moiety in (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a distinguishing feature. This moiety may enhance the compound’s ability to interact with specific biological targets, potentially leading to unique pharmacological properties.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
属性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-24-12-16(19(23-24)27-2)20(26)25-9-7-14(8-10-25)13-28-18-11-15-5-3-4-6-17(15)21-22-18/h11-12,14H,3-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNPQZZTKRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
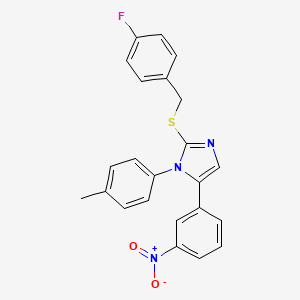
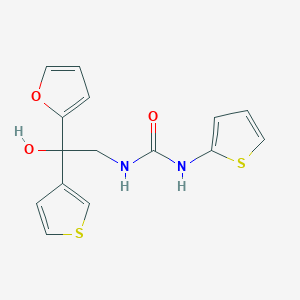
![N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2811173.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2811174.png)
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2811176.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2811179.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)
![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)
![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)
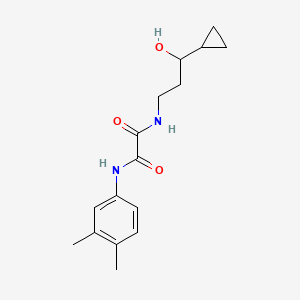
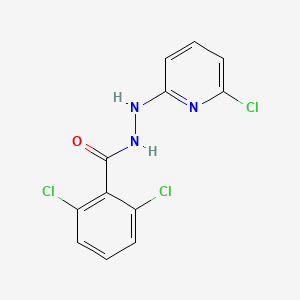
![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)
![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)
![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)
